molecular formula C19H19FN2O3 B2538972 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide CAS No. 941870-98-0

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2538972
CAS No.: 941870-98-0
M. Wt: 342.37
InChI Key: HXZJRMRZKJUVJR-UHFFFAOYSA-N
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Description

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide” typically involves multiple steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Etherification: The final step involves the reaction of the acetylated tetrahydroquinoline with 4-fluorophenol in the presence of a suitable base like potassium carbonate to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the acetamide to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may serve as a building block for the synthesis of advanced materials.

Biology

    Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development.

Industry

    Agriculture: It may be used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-bromophenoxy)acetamide

Uniqueness

The presence of the fluorophenoxy group in “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide” may impart unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13(23)22-10-2-3-14-11-16(6-9-18(14)22)21-19(24)12-25-17-7-4-15(20)5-8-17/h4-9,11H,2-3,10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZJRMRZKJUVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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